Methyl2-(6-(trifluoromethyl)pyrazin-2-yl)acetate
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Overview
Description
Methyl2-(6-(trifluoromethyl)pyrazin-2-yl)acetate is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-(6-(trifluoromethyl)pyrazin-2-yl)acetate typically involves the reaction of pyrazine derivatives with trifluoromethylating agents. One common method includes the cyclocondensation of methyl trifluoropyruvate pyrazin-2-ylimine with various reagents such as 2-aminothiazoline, amidines, and aminocrotonitrile . These reactions are often carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of advanced catalytic systems and continuous flow reactors can enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
Methyl2-(6-(trifluoromethyl)pyrazin-2-yl)acetate undergoes various chemical reactions, including:
Cyclocondensation: This reaction involves the formation of cyclic compounds by the condensation of two or more molecules.
Cycloaddition: This reaction involves the addition of two or more unsaturated molecules to form a cyclic product.
Common Reagents and Conditions
Common reagents used in these reactions include 2-aminothiazoline, amidines, aminocrotonitrile, and cyanamines. The reactions are typically carried out under mild to moderate conditions, often in the presence of a catalyst to enhance the reaction rate and selectivity .
Major Products
The major products formed from these reactions are five- and six-membered trifluoromethyl-containing heterocycles.
Scientific Research Applications
Methyl2-(6-(trifluoromethyl)pyrazin-2-yl)acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of Methyl2-(6-(trifluoromethyl)pyrazin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Methyl 2-(2-(((6-(trifluoromethyl)pyridin-2-yl)oxy)methyl)phenyl)acetate
- Benzeneacetic acid, 2-[[[6-(trifluoromethyl)-2-pyridinyl]oxy]methyl]-, methyl ester
Uniqueness
Methyl2-(6-(trifluoromethyl)pyrazin-2-yl)acetate is unique due to its specific trifluoromethyl group attached to the pyrazine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C8H7F3N2O2 |
---|---|
Molecular Weight |
220.15 g/mol |
IUPAC Name |
methyl 2-[6-(trifluoromethyl)pyrazin-2-yl]acetate |
InChI |
InChI=1S/C8H7F3N2O2/c1-15-7(14)2-5-3-12-4-6(13-5)8(9,10)11/h3-4H,2H2,1H3 |
InChI Key |
CVAAMZSBYVBNSE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CN=CC(=N1)C(F)(F)F |
Origin of Product |
United States |
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